N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide
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Overview
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide is a complex organic compound that features a pyrazole ring, a benzoxazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the cyclization of an o-aminophenol with formaldehyde and an appropriate amine.
Coupling Reactions: The pyrazole and benzoxazine intermediates are then coupled using a suitable linker, such as a halogenated acetamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide: shares similarities with other pyrazole and benzoxazine derivatives.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2’-Bipyridyl: A bipyridine used as a ligand in metal ion chelation.
Uniqueness
What sets this compound apart is its combination of a pyrazole ring and a benzoxazine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-19(2,3)16-9-13(21-22-16)10-23(4)18(25)8-12-5-6-15-14(7-12)20-17(24)11-26-15/h5-7,9H,8,10-11H2,1-4H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBPZKXKKAPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)CC2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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